molecular formula C9H17NO B3058757 1-Oxaspiro[4.5]decan-3-amine CAS No. 915924-46-8

1-Oxaspiro[4.5]decan-3-amine

Cat. No.: B3058757
CAS No.: 915924-46-8
M. Wt: 155.24 g/mol
InChI Key: PSIITUUECNJZIB-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decan-3-amine is a spirocyclic compound characterized by a unique bicyclic structure

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[4.5]decan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1-Oxaspiro[4.5]decan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a mu-opioid receptor agonist, selectively activating G protein and β-arrestin signaling pathways. This selective activation can lead to therapeutic effects with reduced adverse effects compared to traditional opioid agonists .

Comparison with Similar Compounds

Uniqueness: 1-Oxaspiro[45]decan-3-amine is unique due to its specific spirocyclic structure and the ability to undergo diverse chemical reactions

Properties

IUPAC Name

1-oxaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIITUUECNJZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597641
Record name 1-Oxaspiro[4.5]decan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-46-8
Record name 1-Oxaspiro[4.5]decan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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